molecular formula C19H20N2O3 B5762296 methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate

methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate

Cat. No.: B5762296
M. Wt: 324.4 g/mol
InChI Key: CGMVPNUAQJXUFU-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by its unique structure, which includes a benzoate ester linked to a dihydroisoquinoline moiety through an acylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate typically involves multiple steps. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by acylation. The reaction conditions for these steps are generally mild, allowing for the efficient production of the desired compound .

    N-Alkylation: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. This is achieved by reacting the dihydroisoquinoline with an appropriate alkylating agent under basic conditions.

    Acylation: The N-alkylated product is then subjected to acylation using an acyl chloride or anhydride to introduce the acylamino group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ester and acylamino groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, amine derivatives, and substituted benzoates .

Scientific Research Applications

Methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(6-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzoate: Similar structure but with a hydroxyl group.

    3,4-Dihydroisoquinoline derivatives: Compounds with variations in the substituents on the dihydroisoquinoline ring.

Uniqueness

Methyl 4-[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]benzoate is unique due to its specific acylamino linkage and ester group, which confer distinct chemical and biological properties compared to other dihydroisoquinoline derivatives .

Properties

IUPAC Name

methyl 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-19(23)15-6-8-17(9-7-15)20-18(22)13-21-11-10-14-4-2-3-5-16(14)12-21/h2-9H,10-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMVPNUAQJXUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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